N-(4-isopropoxyphenyl)methanesulfonamide
Description
N-(4-Isopropoxyphenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to a para-substituted phenyl ring modified with an isopropoxy (-OCH(CH₃)₂) group. The isopropoxy substituent introduces steric bulk and moderate lipophilicity, influencing solubility, bioavailability, and intermolecular interactions such as hydrogen bonding.
Properties
IUPAC Name |
N-(4-propan-2-yloxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)14-10-6-4-9(5-7-10)11-15(3,12)13/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIOHGAHXGYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring critically determines physicochemical behavior. Below is a comparative analysis:
*Estimated using group contribution methods.
Key Observations:
- Lipophilicity : The isopropoxy group increases logP compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, enhancing membrane permeability but reducing aqueous solubility.
- Steric Effects : The bulky isopropoxy group may hinder interactions with enzyme active sites compared to smaller substituents like -F or -CH₃.
Structural and Spectroscopic Differences
- NMR Shifts : Methylphenyl analogs (e.g., N-(2-methylphenyl)methanesulfonamide) exhibit distinct ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 5.2 ppm), varying with substituent position . The isopropoxy group would deshield adjacent aromatic protons due to its electron-donating nature.
- Vibrational Spectroscopy : Sulfonamide S=O stretches in IR (~1350–1150 cm⁻¹) are consistent across analogs, but substituents like -OH or -F alter absorption frequencies slightly .
Crystallographic and Hydrogen-Bonding Profiles
- Crystal Packing : N-(4-Hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O bonds, creating a stable lattice . In contrast, the isopropoxy analog’s bulkier substituent may disrupt such networks, leading to lower melting points or altered crystal habits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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